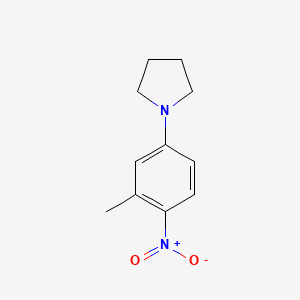
1-(3-Methyl-4-nitrophenyl)pyrrolidine
説明
“1-(3-Methyl-4-nitrophenyl)pyrrolidine” is a small organic molecule that belongs to the class of pyrrolidines. It has a linear formula of C11H14N2O2 .
Molecular Structure Analysis
The molecular structure of “1-(3-Methyl-4-nitrophenyl)pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The exact 3D structure is not available in the search results.
Physical And Chemical Properties Analysis
“1-(3-Methyl-4-nitrophenyl)pyrrolidine” is a solid substance . Its molecular weight is 206.24 g/mol.
科学的研究の応用
Synthesis and Material Applications
1-(3-Methyl-4-nitrophenyl)pyrrolidine and its derivatives are involved in diverse chemical reactions and material applications. For instance, the synthesis of pyrrolidines in [3+2] cycloaddition reactions has been explored, revealing the potential for these compounds in medicinal and industrial applications, such as in the production of dyes or agrochemical substances. The reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene was found to be of a polar nature, proceeding under mild conditions and yielding (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine as a single reaction product (Żmigrodzka et al., 2022).
Catalytic Applications
Pyrrolidine derivatives are also noteworthy in catalytic applications. The compound (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, was shown to be an efficient organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity without the need for any additive (Singh et al., 2013).
Material Properties and Applications
The study of pyrrolidine derivatives extends to the exploration of their material properties and applications. For example, a new 1-(4-Nitrophenyl) pyrrolidine single crystal was grown and characterized, revealing high crystalline nature and specific thermoanalytical and mechanical properties. This study indicates potential applications of such crystals in various technological fields (Nirosha et al., 2015).
Chemical Mechanism Studies
Pyrrolidine derivatives have been used to study chemical mechanisms. For instance, the kinetics and mechanism of the pyridinolysis of 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates were investigated, contributing to a deeper understanding of the reaction pathways and the influence of molecular structure on reactivity (Castro et al., 2004).
Safety and Hazards
The safety information available suggests that “1-(3-Methyl-4-nitrophenyl)pyrrolidine” should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. The formation of dust and aerosols should be prevented, and non-sparking tools should be used .
特性
IUPAC Name |
1-(3-methyl-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-9-8-10(12-6-2-3-7-12)4-5-11(9)13(14)15/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPVRUBINSVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-nitrophenyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
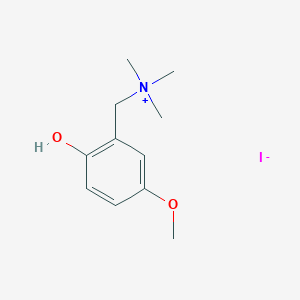
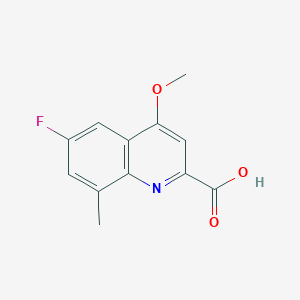
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
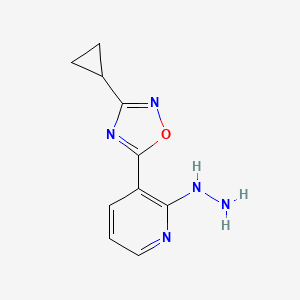
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
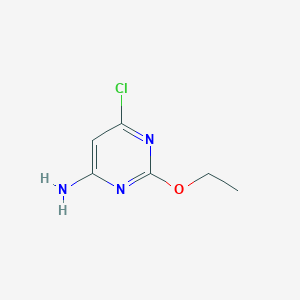
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
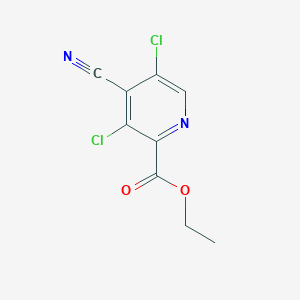
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

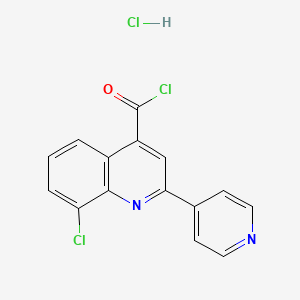
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)